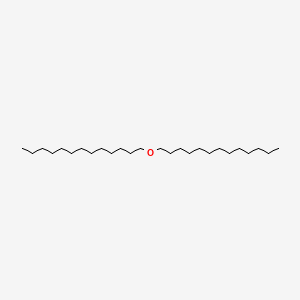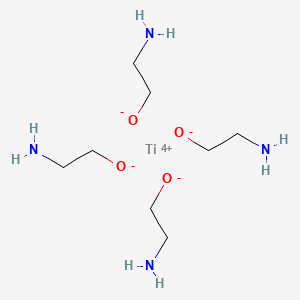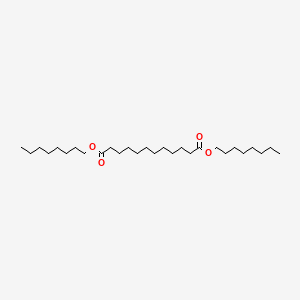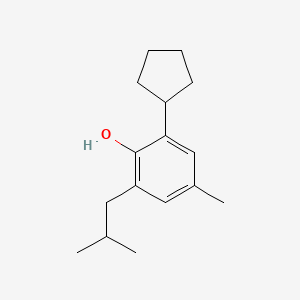
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- is a complex organic compound that features a combination of a propanol group, a dicyclohexylamino group, and a quinolinyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- typically involves multi-step organic reactions. The starting materials might include 2-propanol, dicyclohexylamine, and 8-hydroxyquinoline. The reaction conditions would likely involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced in high yield and purity.
化学反应分析
Types of Reactions
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.
Reduction: The quinolinyloxy group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the propanol group would yield a ketone or aldehyde, while reduction of the quinolinyloxy group could yield a different quinoline derivative.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds might include other derivatives of propanol, dicyclohexylamine, or quinoline. Examples could be:
- 2-Propanol derivatives with different substituents.
- Dicyclohexylamine derivatives with different functional groups.
- Quinolinyloxy compounds with variations in the quinoline structure.
Uniqueness
The uniqueness of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
85239-29-8 |
|---|---|
分子式 |
C24H34N2O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-(dicyclohexylamino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H34N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10,15-16,20-22,27H,1-6,11-14,17-18H2 |
InChI 键 |
DNNHUAFLXMCDHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


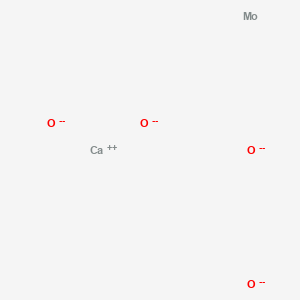
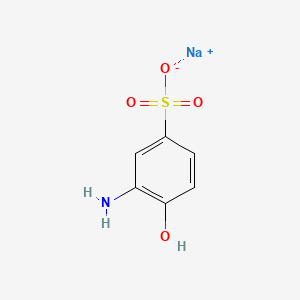
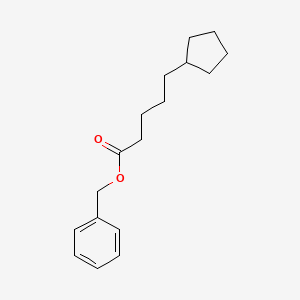


![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)

